molecular formula C10H19BrO B13559640 2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran

2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran

Cat. No.: B13559640
M. Wt: 235.16 g/mol
InChI Key: KPFWNKZSONSCCP-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a bromomethyl group and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran can be achieved through the bromination of tetrahydrofuran derivatives. One common method involves the reaction of tetrahydrofuran with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alcohols.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tetrahydrofuran ring provides stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)tetrahydrofuran: Similar structure but lacks the methylbutyl side chain.

    2-(Bromomethyl)tetrahydro-2H-pyran: Contains a six-membered ring instead of a five-membered ring.

    Tetrahydrofurfuryl bromide: Another brominated tetrahydrofuran derivative.

Uniqueness

2-(2-(Bromomethyl)-3-methylbutyl)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methylbutyl side chain, which provides additional reactivity and potential for forming diverse chemical structures. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-methylbutyl]oxolane

InChI

InChI=1S/C10H19BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h8-10H,3-7H2,1-2H3

InChI Key

KPFWNKZSONSCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1CCCO1)CBr

Origin of Product

United States

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